REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2[N+:14]([O-])=[CH:15][CH:16]=[C:17]([Cl:19])[CH:18]=2)[N+:9]([O-])=[CH:10][CH:11]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:19][C:17]1[CH:16]=[CH:15][N:14]=[C:13]([C:8]2[CH:7]=[C:6]([Cl:5])[CH:11]=[CH:10][N:9]=2)[CH:18]=1 |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.326 mL
|
Type
|
reactant
|
Smiles
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P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.082 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C([N+](=CC1)[O-])C=1[N+](=CC=C(C1)Cl)[O-]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a condenser
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed in a hot water bath for 75 hours
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Duration
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75 h
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was cooled with ice
|
Type
|
ADDITION
|
Details
|
poured
|
Type
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CUSTOM
|
Details
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into crushed ice
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Type
|
CUSTOM
|
Details
|
Chloroform was removed from the solution
|
Type
|
DISTILLATION
|
Details
|
by distilling off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated white powder was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
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DISSOLUTION
|
Details
|
The powder was dissolved in a small amount of petroleum ether
|
Type
|
CUSTOM
|
Details
|
recrystallized in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give white needle crystal
|
Type
|
CUSTOM
|
Details
|
The crystal was dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1)C1=NC=CC(=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |